![molecular formula C20H25FN2OS B14146279 N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-73-9](/img/structure/B14146279.png)
N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is a complex organic compound with a unique structure that includes a butylsulfanyl group, a phenylethyl group, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Butylsulfanyl Group: This can be achieved through the reaction of butylthiol with an appropriate electrophile.
Introduction of the Phenylethyl Group: This step involves the alkylation of a phenyl compound with an ethyl group.
Formation of the Fluorophenyl Group: This can be done through the fluorination of a phenyl compound.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets. The butylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The overall effect of the compound depends on the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-chlorophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-bromophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-iodophenyl)-N-methylurea
Uniqueness
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and binding affinity compared to other halogenated derivatives
Eigenschaften
CAS-Nummer |
89135-73-9 |
|---|---|
Molekularformel |
C20H25FN2OS |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-(1-butylsulfanyl-2-phenylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C20H25FN2OS/c1-3-4-14-25-19(15-16-10-6-5-7-11-16)23(2)20(24)22-18-13-9-8-12-17(18)21/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
PJCMWVFLQNJYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(CC1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
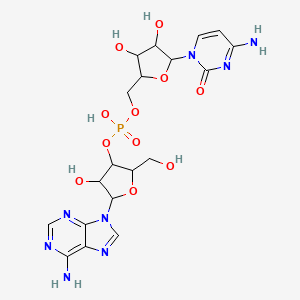
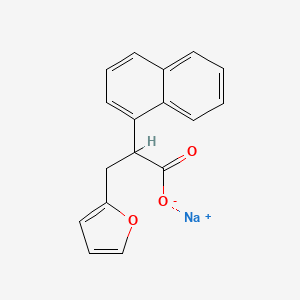
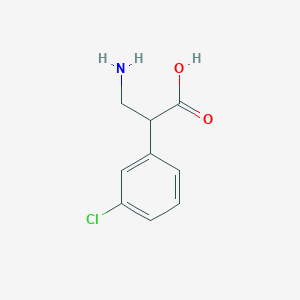
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
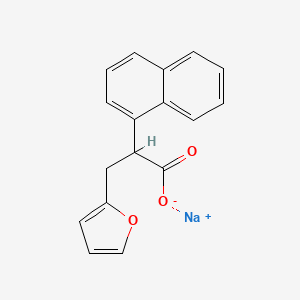
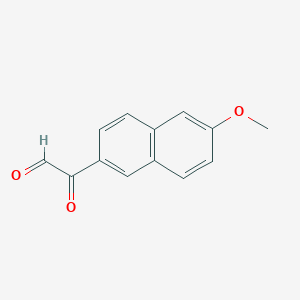
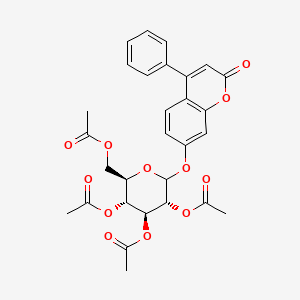
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)

